molecular formula CH3O2P B1591113 Phosphanecarboxylic acid CAS No. 71050-62-9

Phosphanecarboxylic acid

Cat. No.: B1591113
CAS No.: 71050-62-9
M. Wt: 78.007 g/mol
InChI Key: MEUIIHOXOWVKNP-UHFFFAOYSA-N
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Description

Phosphanecarboxylic acid (PCA), with the CAS number 71050-62-9, is an organic chemical compound that associates the characteristics of phosphonates and polycarboxylates, making it a subject of significant scientific research, particularly in industrial water treatment and polymer science . Its molecular formula is often noted as C3H6NaO4P, with a molecular weight of approximately 160.04 g/mol for the sodium salt form, though it can also exist as a polymer with a higher molecular weight . This compound is typically supplied as a colorless to light yellow transparent liquid with a solid content of 50% or higher, a density of about 1.20-1.30 g/cm³, and a pH of 3.0-5.0 for a 1% water solution . Its key value in research stems from its multifunctional nature. PCA is studied primarily for its exceptional performance as a scale and corrosion inhibitor in circulating cool water systems, oilfield refill water systems, and boiler water systems . It exhibits excellent dispersion performance for scales like calcium carbonate and calcium phosphate, and also demonstrates good scale inhibition for barium sulfate, strontium sulfate, and silica scale . The compound's mechanism of action is multifaceted, functioning through three primary pathways: threshold inhibition, which enhances the solubility of low-solubility inorganic salts; crystal modification, which deforms growing salt crystals into irregular, non-adherent forms; and dispersing activity, which prevents agglomeration and deposition of inorganic particles . Beyond water treatment, this compound has been investigated for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organophosphorus-containing molecules . It has been studied as a potential therapeutic agent, an enzyme inhibitor, a substrate for polymer synthesis, and a catalyst in organic synthesis . A notable feature for experimental applications is its high stability; it is hydrolytically stable, maintains performance at temperatures up to 200°C, and is not adversely affected by chlorine or other oxidizing biocides, allowing for use under a wide range of conditions without precipitation . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphanylformic acid
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InChI

InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUIIHOXOWVKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00559205
Record name Phosphanecarboxylic acid
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Molecular Weight

78.007 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS]
Record name 2-Propenoic acid, polymer with sodium phosphinate
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CAS No.

71050-62-9, 23636-66-0
Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
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Record name Phosphanecarboxylic acid
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Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
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Advanced Synthetic Methodologies for Phosphanecarboxylic Acid and Derivatives

Pathways Utilizing Phosphaethynolate Anions

The phosphaethynolate anion ([OCP]⁻) has emerged as a versatile and potent phosphorus-transfer agent in organophosphorus synthesis. Its ambident nature, possessing nucleophilic centers on both phosphorus and oxygen, allows for diverse reactivity with various electrophiles. While its lithium salt was first synthesized in 1992, the development of more stable sodium and potassium salts has significantly expanded the exploration of its chemistry.

Reaction with Carbocations and Subsequent Transformations

A significant pathway to phosphanecarboxylic acid involves the reaction of sodium phosphaethynolate (NaOCP) with stabilized carbocations. This reaction typically proceeds under anhydrous conditions with precise stoichiometric control. For instance, the reaction of NaOCP with stabilized carbocations, such as certain benzhydrylium ions, leads to the formation of secondary phosphines and their corresponding oxides after treatment with an oxidizing agent like hydrogen peroxide. The reaction with highly electrophilic carbocations can result in a mixture of secondary and tertiary phosphines, as the initially formed secondary phosphine (B1218219) can further react with the carbocation.

The initial step involves the attack of the phosphaethynolate anion on the carbocation, forming a zwitterionic intermediate. Subsequent hydrolysis of this intermediate yields this compound. In the presence of a limited amount of water, stabilized carbocations react with NaOCP to form secondary phosphines, with deuterium (B1214612) labeling studies confirming that the proton on the phosphorus originates from water. These secondary phosphines can be readily oxidized to the more stable secondary phosphine oxides.

A summary of the reactivity of sodium phosphaethynolate with various stabilized carbocations is presented below:

Carbocation ReactantProduct(s)YieldReference
Stabilized Carbocations (general)Secondary Phosphines, Secondary Phosphine OxidesGood to Excellent
Highly Electrophilic CarbocationsMixture of Secondary and Tertiary Phosphines/Phosphine Oxides-
Tropylium CationSecondary Phosphines, Phosphaneylidenemethanone (OCPH)-

Mechanistic Elucidation of P-Atom Transfer Reactions

The reaction between the phosphaethynolate anion and electrophiles is a subject of detailed mechanistic investigation, often employing kinetic studies and density functional theory (DFT) calculations. These studies have been crucial in understanding the ambident reactivity of the [OCP]⁻ anion.

In the reaction with carbocations, a key intermediate is the formation of a zwitterion. This intermediate can then undergo further transformations. One potential pathway is decarboxylation to yield secondary phosphines. DFT calculations suggest that a concerted decarboxylation of the this compound intermediate has a high energy barrier. An alternative, more likely pathway involves deprotonation of the carboxylic acid by another [OCP]⁻ anion, followed by decarboxylation through an anionic transition state.

Experimental evidence, including the detection of the dimer of phosphaneylidenemethanone (OCPH) via ³¹P NMR spectroscopy, supports the proposed mechanistic pathways. The reaction of the phosphaethynolate anion with vanadium alkylidyne complexes demonstrates a direct P-atom transfer through a [2+2]-cycloaddition of the P≡C bond across the V≡C bond, followed by reductive decarbonylation.

Classical and Modern Approaches for Carbon-Phosphorus and Carbon-Carboxylic Acid Bond Formation

Beyond the use of phosphaethynolate anions, a range of other synthetic strategies have been developed for the formation of phosphanecarboxylic acids and related organophosphorus compounds. These methods leverage classical reactions as well as modern catalytic approaches.

Reactions of Phosphorus Compounds with Carboxylic Acid Monomers

A traditional and widely reported method for preparing this compound involves the direct reaction of a phosphorus-containing compound with a carboxylic acid monomer. Typically, a compound like hypophosphorous acid or phosphorous acid is reacted with a carboxylic acid under controlled temperature and pressure. The resulting crude product is then purified to isolate the desired this compound. This method is foundational and has been adapted for various applications.

Reduction Methods Involving Phosphorus-Containing Reducing Agents (e.g., Sodium Hypophosphite)

An industrially relevant method for synthesizing compounds with C-P bonds involves the reduction of carboxylic acid monomers using phosphorus-containing reducing agents, with sodium hypophosphite (NaH₂PO₂) being a prominent example. This method is often employed in the synthesis of polycarboxylic acids but is applicable to the preparation of this compound as well.

The process typically involves mixing a carboxylic acid monomer, such as maleic acid, with sodium hypophosphite. The mixture is partially neutralized with a base like sodium hydroxide, and a free radical initiator (e.g., sodium persulfate) is added to initiate the reaction. The reaction is generally maintained at temperatures between 50°C and 110°C. Sodium hypophosphite is favored due to its availability and effectiveness as a reducing agent.

Below is a table summarizing typical reaction parameters for this method:

ParameterRange / ValuePreferred Range / ValueReference
Carboxylic acid monomer (wt%)10% – 75%20% – 30%
Phosphorus reducing agent (wt%)5% – 75%10% – 25%
Base equivalents (mole ratio)1:1 (base:acid)1:1
Free radical generator (wt%)0.005% – 0.50%0.01% – 0.10%
Reaction temperature (°C)50 – 11075 – 90

Catalytic and Metal-Mediated Synthetic Strategies (e.g., Pd-Catalysis)

Modern synthetic chemistry has seen the rise of catalytic

Synthesis of Structurally Modified this compound Derivatives

The modification of the basic this compound structure is crucial for tailoring its chemical and physical properties for specific applications. By introducing various functional groups or complex molecular scaffolds, researchers can fine-tune characteristics such as solubility, stability, lipophilicity, and coordinating ability. The following sections detail advanced synthetic methodologies for achieving these structural modifications.

Functionalization Strategies (e.g., Esterification)

Esterification of the carboxyl group is a primary strategy for modifying this compound. This functionalization can enhance the compound's stability and solubility in organic solvents by masking the polar carboxylic acid moiety. The synthesis of this compound esters can be accomplished through several established methods, primarily adapted from standard organic chemistry techniques for carboxylic acids. commonorganicchemistry.comorganic-chemistry.org

Fischer-Speicher Esterification: This is a classic and direct method involving the reaction of this compound with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemistrystudent.comchemguide.co.uk The reaction is performed under reflux conditions to drive the equilibrium towards the ester product. chemistrystudent.com As the reaction is reversible, using a large excess of the alcohol or actively removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) is common practice to maximize the yield of the desired ester. masterorganicchemistry.com

Reaction via Acyl Chloride Intermediate: A two-step, highly effective alternative involves the initial conversion of this compound into its more reactive acyl chloride derivative. libretexts.org This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting phosphanecarbonyl chloride is not isolated but is reacted in situ with the desired alcohol. This method is often preferred for reactions with sterically hindered alcohols or for substrates that are sensitive to the harsh conditions of Fischer esterification. commonorganicchemistry.comchemguide.co.uk

Coupling Agent-Mediated Esterification: For acid-sensitive substrates or when mild reaction conditions are required, methods employing coupling agents are utilized. The Steglich esterification, for example, uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This approach facilitates the formation of the ester bond under neutral conditions at room temperature.

Alkylation of the Carboxylate: Another mild technique involves the deprotonation of this compound with a non-nucleophilic base to form the corresponding carboxylate salt. This salt can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to produce the ester. commonorganicchemistry.com

The table below summarizes common esterification methodologies applicable to this compound.

Method Key Reagents Typical Conditions Advantages
Fischer-Speicher EsterificationAlcohol (R'-OH), Acid Catalyst (H₂SO₄)RefluxSimple, inexpensive reagents
Acyl Chloride IntermediateThionyl Chloride (SOCl₂), Alcohol (R'-OH)Often starts at low temp, then warmsHigh reactivity, good for hindered alcohols
Steglich EsterificationAlcohol (R'-OH), DCC, DMAPRoom Temperature, Anhydrous SolventVery mild conditions, good for sensitive substrates
AlkylationBase (e.g., NaH), Alkyl Halide (R'-X)Anhydrous SolventMild, avoids acidic conditions

Introduction of Complex Moieties (e.g., Adamantane (B196018) Derivatives)

The incorporation of bulky, three-dimensional moieties like adamantane into the this compound structure can impart unique properties, such as increased lipophilicity and thermal stability. The adamantane cage is a rigid, stress-free hydrocarbon scaffold that is frequently used in medicinal chemistry and materials science to create derivatives with enhanced biological activity or specific material characteristics. researchgate.net The synthesis of this compound derivatives bearing an adamantane group is typically a multi-step process, as direct monofunctionalization of the adamantane core with a this compound group is challenging.

Esterification with Adamantyl Alcohols: A straightforward method to link an adamantane moiety to this compound is through esterification, creating an adamantyl phosphanecarboxylate. In this approach, this compound is reacted with an adamantane-containing alcohol, such as 1-adamantanol (B105290) or 2-adamantanol. Due to the steric bulk of adamantyl alcohols, standard Fischer esterification may be slow. libretexts.org Therefore, methods using more reactive intermediates or specialized coupling agents are often more effective. For example, converting this compound to its acyl chloride before reacting it with 1-adamantanol provides a more efficient route to the target ester.

Synthesis from Adamantane Precursors: A more integrated approach involves building the this compound functionality onto an adamantane backbone. This can be conceptualized through a pathway starting with a functionalized adamantane. For example, adamantane can be carboxylated to form adamantane-1-carboxylic acid via the Koch-Haaf reaction. samgtu.ru While further direct phosphination is not straightforward, a theoretical route could involve the reaction of a stable adamantyl carbocation with a phosphaethynolate anion ([PCO]⁻), a known method for forming the P-C bond of the this compound core. This advanced methodology would result in a derivative where the phosphanecarboxyl group is directly attached to the adamantane cage.

The table below outlines key reactants for the synthesis of adamantane-containing this compound derivatives.

Target Derivative Synthetic Approach Adamantane Precursor Phosphorus-Containing Reactant
Adamantyl-1-phosphanecarboxylateEsterification1-AdamantanolThis compound (or its acyl chloride)
1-Adamantylthis compoundP-C Bond Formation1-Bromoadamantane (as carbocation source)Sodium Phosphaethynolate (Na[PCO])

Reactivity and Reaction Mechanisms of Phosphanecarboxylic Acid

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of phosphanecarboxylic acid are central to its reactivity. The molecule's ability to donate a proton and the dynamics of this process are significantly influenced by its structure, particularly its capacity to exist in a zwitterionic form.

Enhanced Acidity and Comparative pKa Studies

The acidity of a compound is quantified by its acid dissociation constant (Ka), often expressed on a logarithmic scale as pKa; a lower pKa value signifies a stronger acid. libretexts.org this compound exhibits enhanced acidity when compared to simple aliphatic carboxylic acids like acetic acid. This increased acidity is attributed to the electron-withdrawing inductive effect of the adjacent phosphorus atom, which helps to stabilize the resulting carboxylate anion after deprotonation.

CompoundpKa
Acetic Acid4.76
Benzoic Acid4.20
Phenylphosphonic Acid (pK₁)1.42
Phenylphosphinic Acid (pK₁)1.77

Comparative pKa values of common carboxylic and organophosphorus acids. The lower pKa values of the phosphorus-containing acids indicate their stronger acidity compared to benzoic acid. libretexts.orgresearchgate.netnih.gov

Zwitterion-Mediated Proton Transfer Pathways

A key feature of this compound's chemistry is its existence as a zwitterion, or inner salt, a molecule containing an equal number of positive and negative functional groups. wikipedia.org This occurs through an internal proton transfer from the acidic carboxylic acid group to the basic phosphorus atom, resulting in a negatively charged carboxylate group and a positively charged phosphonium (B103445) center. This zwitterionic structure is not merely a resonance form but a distinct tautomeric isomer that can be in equilibrium with the neutral form. wikipedia.org

This intramolecular proton transfer is a critical aspect of its reactivity. The zwitterionic form is stabilized in aqueous solutions through hydrogen bonding with water molecules. wikipedia.org This dynamic equilibrium and the presence of the zwitterion facilitate specific reaction pathways, particularly in its decomposition. rsc.org The transfer of protons in such systems can be influenced by the solvent and is often rapid, especially when moving from a more acidic to a less acidic site. rsc.org

Decomposition and Degradation Pathways

This compound is known for its relative instability, readily undergoing decomposition through specific pathways that are a direct consequence of its unique structure.

Decarboxylation Mechanisms and Kinetics

One of the most notable reactions of this compound is its rapid decarboxylation—the removal of a carboxyl group and release of carbon dioxide (CO₂). wikipedia.org This process occurs approximately 1000 times faster than in typical aliphatic carboxylic acids. The rapid rate is attributed to a mechanism mediated by the zwitterionic form of the molecule.

Computational studies using Density Functional Theory (DFT) have elucidated the mechanism. While a direct, concerted decarboxylation from the neutral acid is possible, it has a very high activation energy barrier (ΔG‡ = 155 kJ/mol) and is considered unlikely. rsc.org Instead, the favored pathway involves the deprotonation of the carboxylic acid, followed by decarboxylation through an anionic transition state. This pathway has a significantly lower activation energy barrier of approximately ΔG‡ = 125 kJ/mol, explaining the observed rapid decomposition. rsc.org This contrasts sharply with many other carboxylic acids, which often require harsh conditions like high heat or strong bases to undergo decarboxylation. wikipedia.org

PathwayActivation Energy (ΔG‡)Relative Rate
Concerted Decarboxylation155 kJ/molVery Slow
Anion-Mediated Decarboxylation125 kJ/molFast

Calculated activation energies for the decarboxylation of this compound via different mechanistic pathways. rsc.org

Hydrolysis Reactions and Byproduct Formation (e.g., OCPH)

This compound is susceptible to hydrolysis, reacting with water to yield byproducts. DFT calculations and mechanistic studies show that the initial zwitterionic intermediate, formed from the reaction of a phosphaethynolate anion and a carbocation, can react with water. rsc.org This leads to the formation of this compound and a transient species known as phosphaneylidenemethanone (OCPH). rsc.org The transient existence of OCPH has been confirmed by its detection as a dimer using ³¹P NMR spectroscopy under low-temperature conditions. This reactivity towards hydrolysis further underscores the compound's instability compared to more robust acids like phosphonic acids, which are generally stable against hydrolysis.

Chemical Transformations and Derivatization Reactions

Despite its instability, this compound and its derivatives can participate in several chemical transformations, allowing for the synthesis of more complex molecules.

One such transformation is esterification . The carboxylic acid group can be converted into an ester, which can enhance the compound's stability and solubility.

Another significant reaction is bisphosphorylation . Derivatives of this compound can react with H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides in a transition metal-free process. This reaction, activated by reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), results in the formation of molecules containing a P–C–O–P motif.

Furthermore, derivatives of this compound have been explored in the field of organocatalysis. They can form heterodimers with phosphoric acids, creating a supramolecular assembly that can act as a catalyst for asymmetric reactions.

Bisphosphorylation of Carboxylic Acids

A notable reaction involving derivatives of this compound is the transition metal-free bisphosphorylation of carboxylic acids, which leads to the formation of compounds containing a P–C–O–P motif. nih.gov This process is a practical and highly chemoselective method for converting readily available carboxylic acids into valuable organophosphorus compounds. nih.govresearchgate.netrsc.org The reaction typically employs P(O)-H compounds, such as H-phosphonates, H-phosphinates, or secondary phosphine oxides, and is activated by di-tert-butyl dicarbonate (Boc₂O).

The mechanism involves the activation of the carboxylic acid by Boc₂O, which generates a mixed anhydride (B1165640) intermediate. This intermediate subsequently reacts with the P(O)-H compound to yield acyl phosphorus intermediates. A Hammett analysis of the reaction between substituted aromatic carboxylic acids and diethyl phosphonate (B1237965) revealed a negative slope (ρ = -0.22), suggesting that the release of the Boc fragment may be the rate-determining step in the bisphosphorylation process. nih.gov

This strategy has a broad substrate scope, proving effective for both aromatic and aliphatic carboxylic acids, including the late-stage modification of complex active pharmaceutical ingredients (APIs). nih.gov

Table 1: Substrate Scope for Bisphosphorylation of Carboxylic Acids

Carboxylic Acid SubstrateP(O)–H ReagentProduct Yield (%)
Benzoic acidDiethyl phosphonate85
4-Nitrobenzoic acidDiphenyl phosphine78
Cyclohexanecarboxylic acidH-Phosphinate82

Supramolecular Activation in Organocatalysis (e.g., Heterodimer Formation with Phosphoric Acids)

This compound derivatives are utilized in supramolecular chemistry, particularly in the field of asymmetric organocatalysis. A key principle is the formation of heterodimers with phosphoric acids, a self-assembly process that establishes a novel activation mode in Brønsted acid catalysis. nih.gov This supramolecular interaction activates the carboxylic acid, enabling kinetic resolutions of racemic compounds with high selectivity. nih.gov

This approach has been successfully applied to the kinetic resolution of racemic epoxides, achieving high selectivity factors (up to s = 93) and yielding both the unreacted epoxides and the corresponding protected 1,2-diols in high enantiopurity. nih.gov Furthermore, the methodology has been extended to the stereodivergent resolution of racemic α-chiral carboxylic acids, providing access to enantiopure nonsteroidal anti-inflammatory drugs and α-amino acid derivatives. nih.gov

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have elucidated this activation principle. nih.gov The studies confirm that the supramolecular interactions within the heterodimer are responsible for lowering the activation energy of the reaction, thereby facilitating the catalytic cycle. nih.gov

Reactions with Electrophiles and Nucleophilicity Quantification

The reactivity of this compound is closely linked to its precursor, the phosphaethynolate anion ([OCP]⁻), which has two nucleophilic centers: oxygen and phosphorus. rsc.org The reaction of sodium phosphaethynolate (NaOCP) with various stabilized carbocations, serving as Mayr's reference electrophiles, has been investigated to quantify its nucleophilicity. rsc.orgresearchgate.net

Using techniques such as UV-visible and laser-flash photolysis, the phosphorus nucleophilicity of the [OCP]⁻ anion was experimentally determined for the first time. rsc.orgresearchgate.net The derived nucleophilicity parameters are N = 19.02 and sN = 0.82, which were obtained from the linear portion of a plot of log k₂ versus the electrophilicity parameter E. rsc.org This high nucleophilicity places the phosphorus site of the phosphaethynolate anion as five orders of magnitude more reactive than the cyanate (B1221674) anion. rsc.org

Table 2: Reference Electrophiles Used for Nucleophilicity Determination of Na(OCP) researchgate.net

ElectrophileElectrophilicity Parameter (E)
1h-8.76
1i-9.45
1j-10.04
1k-13.56
1l-15.83
1m-16.38
1n-17.18

Computational and Theoretical Investigations of Phosphanecarboxylic Acid

Density Functional Theory (DFT) Studies on Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in understanding the fundamental aspects of phosphanecarboxylic acid. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are used to determine molecular structures and various molecular parameters. banglajol.info These studies help in comparing and discussing calculated and experimentally optimized parameters. banglajol.info

The reactivity of this compound and its derivatives can be predicted using descriptors derived from DFT, such as ionization energy, hardness, and electrophilicity. banglajol.info The influence of solvents on these reactivity parameters is often studied using models like the Polarizable Continuum Model (PCM), which has shown that solvation can alter reactivity descriptors. banglajol.info For instance, DFT calculations have been employed to model the thermodynamics of reactions, like Gibbs free energy changes, to identify favorable synthetic pathways. Computational analysis of zwitterionic intermediates in carbocation reactions helps in predicting optimal temperatures and solvent polarities for synthesis.

DFT methods are also crucial for studying supramolecular interactions, which have been found to lower activation energies in reactions involving this compound derivatives. Different DFT functionals, such as CAM-B3LYP, LC-ωPBE, M11, MN12SX, N12SX, ωB97, ωB97X, and ωB97XD, combined with various basis sets, are assessed to find the most accurate methods for predicting chemical reactivity based on HOMO, LUMO, and HOMO-LUMO gap energies. frontiersin.org

Mechanistic Insights from Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling provides deep mechanistic insights into the reactions of this compound. For example, the reaction of the phosphaethynolate anion ([OCP]⁻) with carbocations has been thoroughly investigated. rsc.org DFT calculations have shown that the formation of secondary phosphines, carbon dioxide, and phosphaneylidenemethanone (OCPH) from a zwitterionic intermediate is thermodynamically feasible. rsc.org

The proposed mechanism involves the initial reaction of the zwitterion with water to form an intermediate. rsc.org Computational studies indicate a concerted attack of water and proton transfer to the phosphorus atom with no detectable energy barrier. rsc.org This intermediate then rapidly loses OCPH through a transition state to yield this compound. rsc.org A subsequent concerted decarboxylation can then afford the secondary phosphine (B1218219). rsc.orgresearchgate.net Another potential pathway involves the formation of a zwitterionic this compound, which can be facilitated by another molecule of this compound or the [OCP]⁻ anion, followed by a rapid decarboxylation. rsc.org These computational predictions are supported by experimental evidence, such as the detection of the OCPH dimer. rsc.org

The decarboxylation of this compound derivatives is understood to proceed via a two-step mechanism: deprotonation of the carboxylic acid group followed by transition-state stabilization through conjugation with the phosphorus atom. DFT calculations have estimated the decarboxylation barriers to be in the range of 125–155 kJ/mol, depending on solvent polarity and substituent effects.

Quantum Chemical Characterization of Electronic Properties and Bonding

Quantum chemical calculations are fundamental to characterizing the electronic structure and bonding in this compound and related compounds. These methods are used to study electronic structures, such as those of fluorene (B118485) derivatives substituted with phosphine oxide, to evaluate their performance as host materials in organic light-emitting diodes (OLEDs). rsc.org

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer properties and chemical reactivity of molecules. nih.govmdpi.com A small HOMO-LUMO gap is indicative of high chemical reactivity and the potential for intramolecular charge transfer. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding and charge transfer within molecules. nih.govmdpi.com For example, NBO analysis can reveal the percentage of Lewis and non-Lewis structure, providing a detailed picture of the electronic delocalization. nih.gov The Molecular Electrostatic Potential (MEP) surface is also computed to identify the positive and negative potential sites of a molecule, which correspond to the regions susceptible to nucleophilic and electrophilic attack, respectively. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data. Theoretical calculations of vibrational frequencies, often using DFT, are a common practice. banglajol.infomdpi.com For instance, theoretical Raman spectra can be calculated using methods like Hartree-Fock (HF) and DFT with various basis sets. mdpi.com However, it is noted that some theoretical methods may produce spurious peaks not present in experimental spectra, necessitating careful selection of the computational method. mdpi.com

In a study on oleic acid, the DFT method with the B3LYP functional and a 6-311G+(d,p) basis set proved useful in predicting its Raman spectrum, with vibrational signatures assigned with the aid of specialized programs. smf.mx For glycolic acid, a combination of post-Hartree-Fock schemes and hybrid coupled-cluster/density functional theory approaches has been used to predict structural and ro-vibrational spectroscopic properties. sns.it These computed spectroscopic data, particularly in the infrared region, complement experimental findings and can aid in the astronomical detection of such molecules. sns.it

Discrepancies between theoretical predictions and experimental spectroscopic data can arise from factors like impurities or solvent effects. To address these, strategies such as replicating experiments, using complementary analytical techniques (e.g., IR and ³¹P NMR), and applying statistical analysis to identify outliers are recommended.

Theoretical Studies on Nucleophilicity and Electrophilicity of [OCP]⁻

The ambident nucleophilic nature of the phosphaethynolate anion ([OCP]⁻) has been a key area of theoretical investigation. rsc.org This anion possesses two nucleophilic centers, the oxygen and the phosphorus atoms. rsc.org DFT calculations have been instrumental in understanding its reactivity towards various electrophiles. rsc.orgresearchgate.net

Studies have shown that the attack on the oxygen atom is kinetically controlled, while the attack on the phosphorus atom is thermodynamically controlled. rsc.orgworktribe.com This means that the initial, faster reaction tends to occur at the oxygen, but the more stable product is formed through reaction at the phosphorus. worktribe.comrsc.org The reactivity of [OCP]⁻ has been rationalized using Marcus theory, which indicated a lower intrinsic barrier for the oxygen attack, further highlighting its kinetic preference. rsc.org

The nucleophilicity of [OCP]⁻ has been experimentally quantified and supported by DFT calculations, leading to the determination of its nucleophilicity parameters (N = 19.02 and sN = 0.82). rsc.org These parameters are crucial for predicting its reaction rates with a wide range of electrophiles. rsc.orgresearchgate.net Theoretical studies also explore the electrophilic character of molecules, often establishing scales at various DFT computational levels to classify and quantify their electrophilicity and nucleophilicity. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques in Phosphanecarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the analysis of organophosphorus compounds, providing detailed information about molecular structure and dynamics. mdpi.com

Both ³¹P and ¹H NMR spectroscopy are powerful tools for monitoring the progress of chemical reactions involving phosphanecarboxylic acid and its derivatives. magritek.com

³¹P NMR: This technique is particularly advantageous for tracking reactions involving phosphorus-containing compounds. rice.edu The high natural abundance (100%) and spin of ½ of the ³¹P nucleus result in excellent NMR sensitivity and relatively simple spectra. mdpi.comrice.edu The wide chemical shift range of ³¹P NMR minimizes signal overlap, making it easier to distinguish between reactants, intermediates, and products. mdpi.com For instance, the formation of a transient OCPH dimer during certain reactions can be confirmed by the appearance of characteristic signals in the ³¹P NMR spectrum. The progress of a reaction can be followed by observing the decrease in the intensity of the reactant's ³¹P signal and the corresponding increase in the product's signal over time. rice.edu

¹H NMR: While ³¹P NMR focuses on the phosphorus center, ¹H NMR provides complementary information about the organic moieties of the molecule. It is used to identify and fingerprint phosphine (B1218219) ligands and other organic components of the reaction mixture. magritek.com However, ¹H NMR spectra can be more complex due to overlapping peaks, especially in intricate reaction systems. rice.edu

A significant benefit of ³¹P NMR for reaction monitoring is that it often does not require deuterated solvents, which simplifies sample preparation and reduces costs. rice.edu

NMR-controlled titration is an advanced method used to determine the acidity (pKa values) of phosphanecarboxylic acids. mdpi.com This technique involves monitoring the changes in NMR chemical shifts (primarily ³¹P and ¹³C) as a function of pH. mdpi.comnih.gov The deprotonation of the carboxylic acid and phosphonic acid groups induces noticeable shifts in the NMR signals. mdpi.com

By plotting the chemical shift against the pH, a titration curve is generated, from which the pKa values can be accurately determined. researchgate.net This method allows for the detailed study of dissociation equilibria in these molecules. mdpi.com The electron-withdrawing nature of the phosphorus atom in this compound enhances its acidity by stabilizing the deprotonated carboxylate form.

NMR Technique Application in this compound Research Key Findings/Advantages
³¹P NMR Reaction MonitoringHigh sensitivity, wide chemical shift range, simplified spectra, no need for deuterated solvents. mdpi.comrice.edu
¹H NMR Reaction MonitoringProvides information on organic moieties, fingerprinting of ligands. magritek.com
NMR pH Titration Acidity (pKa) AssessmentAccurate determination of dissociation constants by correlating chemical shifts with pH. mdpi.comresearchgate.net

³¹P NMR and ¹H NMR Applications in Reaction Monitoring

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding characteristics of this compound. sepscience.com These methods probe the vibrational modes of molecules. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups and is effective in identifying the characteristic vibrations of C=O (carbonyl) and P-O bonds. Changes in the position and intensity of these absorption bands can indicate changes in bonding and molecular environment. edinst.com For example, the hydrolysis of certain phosphorus-containing compounds can be monitored by observing changes in the IR spectrum, such as the broadening of the O-H stretching band, which suggests the exposure of more hydroxyl groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing information about non-polar and symmetric vibrations. sepscience.com It is particularly useful for studying the P-C backbone and symmetric stretching modes of the phosphate (B84403) group. rsc.org A key advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for studying aqueous solutions of phosphanecarboxylic acids without significant interference from the solvent. edinst.com

The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound, aiding in structural confirmation and the study of intermolecular interactions.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
O-H Stretch (Carboxylic Acid)3300 - 2500IR
C=O Stretch (Carbonyl)1760 - 1690IR
P=O Stretch1300 - 1200IR, Raman
P-O-H Bending1000 - 800IR, Raman
P-C Stretch800 - 600Raman

Electronic Spectroscopy (UV-Vis, Laser-Flash Photolysis) for Kinetic and Electronic Studies

Electronic spectroscopy techniques are employed to investigate the electronic structure and reaction kinetics of this compound derivatives, particularly in the context of their reactions with other molecules.

UV-Vis Spectroscopy: Conventional UV-Visible spectrophotometry is used to monitor the rates of reactions involving this compound derivatives and electrophiles. rsc.org By observing the change in absorbance of a reactant or product at a specific wavelength over time, the reaction kinetics can be determined under pseudo-first-order conditions. rsc.org

Laser-Flash Photolysis: This technique is a powerful tool for studying the kinetics of fast reactions and observing transient species. edinst.com In the context of this compound research, laser-flash photolysis can be used to generate reactive intermediates, such as carbocations, photolytically. rsc.org The subsequent decay of these transient species in the presence of a this compound derivative can be monitored in real-time, allowing for the determination of second-order rate constants. rsc.orgrsc.org This method has been crucial in quantifying the nucleophilicity of related phosphorus-containing anions. rsc.org The transient absorption spectra of short-lived radical cations can also be detected and their subsequent reactions, such as tautomerization, can be studied. nih.gov

X-ray Diffraction (XRD) and Single-Crystal Structural Characterization of Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

This technique is invaluable for confirming the molecular structure of newly synthesized derivatives and for understanding the supramolecular chemistry in the solid state. rsc.org In cases where single crystals are not available, powder XRD can still provide useful structural information. rsc.org The crystal structure of a compound provides fundamental data that underpins the interpretation of results from other analytical techniques. mdpi.comnih.gov

Advanced Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, enabling the identification, quantification, and purity assessment of chemical compounds. labinsights.nl

Identification and Structural Elucidation: MS provides the molecular weight of the this compound derivative, which is a critical piece of information for its identification. organomation.com Fragmentation patterns observed in the mass spectrum can offer clues about the compound's structure. nih.gov

Purity Assessment: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating components of a mixture and assessing the purity of a sample. organomation.com These hyphenated techniques are essential for quality control in the synthesis of this compound derivatives. labinsights.nl The multi-attribute method (MAM), an LC-MS-based approach, allows for the targeted quantitation of multiple product quality attributes and the detection of new peaks, which is crucial for monitoring product purity. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and is particularly useful for the structural elucidation of compounds within complex mixtures. organomation.com It can help to identify specific fragments and confirm the connectivity of atoms within the molecule. creative-proteomics.com

Applications of Phosphanecarboxylic Acid in Contemporary Chemical Research

Role in Materials Science and Engineering

The dual functionality of phosphanecarboxylic acid makes it a valuable component in the design and modification of advanced materials. ktu.ltfsu.edu Its ability to interact with a variety of substrates and participate in self-assembly processes has led to its use in surface engineering, supramolecular chemistry, and as a functional additive in polymers and cement.

Surface Functionalization and Coating Technologies

Phosphanecarboxylic acids are effectively used for the functionalization of surfaces. Their inherent polarity and the capacity to form stable bonds with different substrates make them ideal for modifying surface properties. This is particularly relevant in the development of coatings and adhesives where controlled surface interactions are crucial for performance. The application of this compound can enhance the wettability of surfaces, a critical factor for ensuring uniform liquid flow in microfluidic devices and for improving the application of liquid layers in various fabrication processes. micronit.com

Furthermore, these compounds can be used to create protective bilayers on nanoparticles, enhancing their colloidal stability in aqueous environments and protecting them from degradation. nih.gov This surface modification is vital for the application of nanoparticles in biological and environmental systems. nih.gov The process often involves chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD) to apply a thin, uniform layer of the functionalizing agent onto the substrate. micronit.com

Supramolecular Assembly and Coordination Chemistry

The field of supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, has found a versatile building block in this compound. numberanalytics.comcsbsju.edulibretexts.org The phosphane and carboxylic acid groups can participate in various non-covalent interactions, including hydrogen bonding and metal-ligand coordination, to form complex, well-organized structures. numberanalytics.comlibretexts.org

The coordination properties of phosphanecarboxylic acids enable their use in constructing supramolecular assemblies. They can form aggregates with other molecules, such as lipophilic amines, leading to the creation of novel materials with potential applications in areas like drug delivery. The design of the ligand plays a crucial role in determining the structure and properties of the resulting supramolecular assembly. numberanalytics.com

Table 1: Examples of Supramolecular Assemblies Involving this compound Derivatives

Assembly Type Interacting Molecules Potential Application Reference
Catanionic Aggregates This compound and lipophilic amines HIV Inhibition
Heterodimers This compound derivatives and phosphoric acids Asymmetric Catalysis

Dispersants and Water Reducing Agents in Polymerization and Cement Chemistry

This compound and its polymers are effective dispersants in various industrial applications, including in cement and concrete admixtures. google.com They help to maintain a uniform distribution of particles in a solution, which is critical for the performance of these materials. In cement chemistry, polycarboxylic acid-based dispersants are used to improve the workability of concrete and to reduce the amount of water required, leading to stronger and more durable structures. google.comwipo.int

The effectiveness of these polymers as dispersants is attributed to their molecular structure, which often includes ether chain side groups and multiple adsorption groups like phosphonic and carboxylic acids. google.com This dual-group structure enhances their adaptability to different types of cement and aggregates, and can also provide a slow-release characteristic, improving the slump retention of concrete over time. google.com

Catalysis and Organocatalysis

The unique electronic and steric properties of this compound and its derivatives make them valuable ligands in the field of catalysis, particularly in transition metal-catalyzed reactions.

This compound Derivatives as Ligands in Transition Metal Catalysis (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. eie.grresearchgate.net The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating biaryl compounds. libretexts.orgorganic-chemistry.org

Phosphine (B1218219) ligands are crucial for the efficiency of these catalytic systems. eie.grlibretexts.org Derivatives of this compound can act as ligands, influencing the reactivity and selectivity of the metal catalyst. snnu.edu.cnnih.gov The design of these ligands, including their steric bulk and electronic properties, can be tailored to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.orgnih.gov For instance, bulky phosphine ligands can facilitate the reductive elimination step, leading to higher reaction yields. nih.gov The development of new phosphine ligands continues to expand the scope and applicability of reactions like the Suzuki coupling. organic-chemistry.org

Supramolecular Organocatalysis for Asymmetric Transformations

The field of asymmetric organocatalysis has been significantly advanced by the application of supramolecular chemistry, where non-covalent interactions are harnessed to create highly organized and effective catalytic systems. wikipedia.org Within this domain, derivatives of this compound have emerged as valuable components. These derivatives can form heterodimers with phosphoric acids, a self-assembly process that enables and enhances asymmetric catalysis. This supramolecular activation is particularly effective for the kinetic resolution of compounds like epoxides and α-chiral carboxylic acids, achieving high levels of enantiomeric excess (ee), often greater than 90%.

The principle behind this catalytic prowess lies in creating a confined and well-defined reaction environment. chemrxiv.org Chiral phosphoric acids are recognized as powerful organocatalysts for a multitude of enantioselective transformations. beilstein-journals.org By integrating them into larger, structured assemblies, such as macrocycles or catenanes, their catalytic activity and selectivity can be precisely tuned. chemrxiv.orgrsc.orguni-due.de For instance, integrating a BINOL-derived phosphoric acid into a nanohoop structure has been shown to dramatically increase enantioselectivity in transfer hydrogenation reactions compared to simpler, non-cyclic catalysts. chemrxiv.org These complex structures create a chiral cavity that controls the approach of substrates, leading to superior stereocontrol. beilstein-journals.org The formation of catalyst aggregates, such as dimers, can have a profound impact on both the reaction rate and the stereoselectivity of the transformation. rsc.org The use of mechanically interlocked molecules like catenanes, featuring two chiral phosphoric acids, represents a sophisticated strategy to favor these dimeric interactions for enhanced catalytic performance. uni-due.de This approach of using supramolecular assemblies to mediate catalysis mimics the efficiency of natural enzymes, which also rely on creating specific microenvironments within their active sites. wikipedia.orgescholarship.org

Chemical Biology and Medicinal Chemistry (Excluding Clinical Trials)

Design of Prodrugs for Enhanced Solubility and Bioavailability

A significant challenge in drug development is overcoming the poor aqueous solubility and membrane permeability of many therapeutically active compounds. humanjournals.comnih.gov The prodrug approach, where a pharmacologically inactive derivative is designed to release the active parent drug in vivo through metabolic processes, is a widely used strategy to surmount these issues. humanjournals.comif-pan.krakow.pl Phosphanecarboxylic acids and their related phosphate (B84403) esters are key functional groups employed in this strategy. humanjournals.com

Attaching a phosphate or phosphonate (B1237965) moiety to a parent drug can increase its water solubility by several orders of magnitude. if-pan.krakow.plsnv63.ru This is crucial for developing formulations, especially for intravenous administration. blumberginstitute.org For example, a series of carboxylic acid and phosphate prodrugs of the hepatitis B virus (HBV) capsid protein modulator, NVR 3-778, were synthesized to address its poor water solubility. One such prodrug demonstrated a solubility up to 900 times greater than the parent compound across various pH conditions, while crucially retaining its antiviral efficacy and showing reduced cytotoxicity.

The conversion of the prodrug back to the active drug is typically facilitated by endogenous enzymes like alkaline phosphatases, which are abundant in the body. if-pan.krakow.plsnv63.ru This bio-reversible process ensures the release of the active pharmaceutical ingredient at the desired site of action. humanjournals.com The pivaloyloxymethyl (POM) moiety is another common prodrug modification used to enhance cell permeability for phosphonate drugs like adefovir. nih.govnih.gov By masking the charged phosphonate group, the lipophilicity of the molecule is increased, facilitating its passage across biological membranes. nih.govmdpi.com

Table 1: Enhanced Solubility of an NVR 3-778 Prodrug

Compound Solubility Enhancement (Factor) pH Condition

Investigation of Antifungal and Antiviral Potential

Derivatives of this compound have demonstrated significant potential as both antifungal and antiviral agents in preclinical research. Their mechanism often involves mimicking naturally occurring phosphates to interact with viral or fungal enzymes. nih.gov

In the realm of antifungal research, modifications of existing drugs with carboxylic acid and phosphate esters have led to compounds with greatly enhanced activity. For instance, derivatives of fluconazole (B54011), a common antifungal medication, were synthesized as carboxylic acid esters and phosphate esters. nih.gov These new compounds exhibited significantly higher in vitro activity against pathogenic fungi such as Candida albicans and Aspergillus niger compared to the parent fluconazole. nih.gov One derivative, 2-cyanoethyl-omega-undecylenyl fluconazole phosphate, was at least 36 times more active against C. albicans. nih.gov Another, methyl-undecanyl fluconazole phosphate, was over 3-fold more potent against A. niger. nih.gov The increased lipophilicity of these derivatives is believed to contribute to their enhanced efficacy, making them promising candidates for topical treatments. nih.gov The antimicrobial effect of such compounds is often due to their ability to interfere with essential metabolic pathways in the pathogen. nih.govmdpi.com

In antiviral research, phosphanecarboxylic acids and related organophosphorus compounds like phosphonoacetic acid and foscarnet (B613817) have been studied for their activity against herpesviruses. nih.gov Furthermore, the unique coordination properties of phosphanecarboxylic acids allow them to be used in supramolecular assemblies that have been evaluated for biological applications, including the inhibition of HIV.

Table 2: Antifungal Activity of Fluconazole Derivatives

Compound Target Organism MIC (µg/mL) Fold Increase in Activity vs. Fluconazole
O-2-bromooctanoylfluconazole C. albicans 111 >40x
2-cyanoethyl-omega-undecylenyl fluconazole phosphate C. albicans 122 >36x

MIC (Minimum Inhibitory Concentration) for Fluconazole was ≥ 4444 µg/mL. Data sourced from research on fluconazole derivatives. nih.gov

Interaction with Molecular Targets and Enzyme Modulation Studies

The biological activity of this compound and its derivatives stems from their ability to interact with specific molecular targets, most notably enzymes. These compounds can function as either inhibitors or activators, depending on the specific enzyme and the molecular context. Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme function, is a key mechanism in these interactions. rsc.orgnih.gov

The structure of this compound is key to its function. The phosphane group can form coordination complexes with metal ions often found in enzyme active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. This dual functionality allows it to act as a non-hydrolyzable mimic of phosphate-containing substrates, thereby inhibiting enzymes that process these substrates. nih.gov For instance, phosphonates are known to inhibit enzymes that utilize various phosphates. nih.gov

Computational and experimental studies are employed to understand these complex interactions. rsc.org Fusing the FMN domain of NADPH-cytochrome P450 reductase to different P450 enzymes revealed that the domain can allosterically modulate the enzyme's ligand binding and catalytic function, with effects varying significantly between different enzymes and even different ligands for the same enzyme. nih.gov This highlights the intricate and specific nature of allosteric communication between an enzyme's active site and its partner-binding surfaces. nih.gov Understanding these mechanisms at a molecular level is crucial for the rational design of new therapeutic agents that can selectively modulate enzyme activity. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues for Phosphanecarboxylic Acid

Development of Novel Synthetic Routes and Sustainable Methodologies

The progression of phosphanecarboxylic acid chemistry is intrinsically linked to the development of more efficient, safer, and environmentally benign synthetic methods. Current research is moving away from traditional multi-step syntheses that often rely on hazardous reagents.

Future advancements are anticipated to focus on "green chemistry" principles. acs.orgacs.org This includes exploring one-pot reactions and multicomponent syntheses that improve atom economy and reduce waste. For instance, solvent-free reaction conditions, which have been successfully applied to the synthesis of complex heterocyclic carboxylic acids, present a promising avenue for the synthesis of this compound derivatives, minimizing the use of volatile organic compounds. scirp.org Methodologies that obviate the need for toxic reagents like phosgene (B1210022) or thionyl chloride, similar to novel preparations of the Vilsmeier-Haack reagent, are being sought. scirp.org

Moreover, the development of sustainable routes using renewable feedstocks is a key goal. scispace.com While current syntheses often rely on petrochemical precursors, future work may explore bio-based starting materials. The application of enzymatic processes, which can operate in water at ambient temperatures and often eliminate the need for protecting groups, could revolutionize the synthesis of chiral phosphanecarboxylic acids. acs.org A framework for assessing the sustainability of synthetic routes, considering factors like feedstock renewability and the hazards of reagents, will be crucial in guiding this research. nih.gov The direct carboxylation of phosphines using carbon dioxide as a C1 source is another area of intense interest, aligning with goals of carbon capture and utilization.

Table 1: Comparison of Synthetic Approaches for Carboxylic Acid Derivatives

Method Key Features Sustainability Aspect Reference
Traditional Synthesis Often involves multiple steps, protecting groups, and hazardous reagents (e.g., thionyl chloride). Low atom economy, significant waste generation. scirp.org
Green Catalysis Utilizes catalysts to enable reactions under milder conditions, often solvent-free. Reduced energy consumption and solvent use. scirp.org
Enzymatic Synthesis Employs enzymes for high specificity and stereoselectivity. Reactions in aqueous media at ambient temperature, biodegradable catalysts. acs.orgnih.gov

| Renewable Feedstocks | Utilizes biomass or CO2 as starting materials. | Reduces reliance on fossil fuels, potential for carbon neutrality. | scispace.com |

Exploration of New Catalytic Applications and Asymmetric Synthesis

The phosphine (B1218219) moiety in this compound makes it an attractive candidate for development as a ligand in transition metal catalysis. The carboxylic acid group provides a handle for tuning solubility (e.g., for aqueous-phase catalysis) or for anchoring the catalyst to a solid support, facilitating recovery and reuse.

A significant area of future research lies in asymmetric catalysis. Chiral phosphine ligands are cornerstones of asymmetric hydrogenation and other transformations. nih.gov The development of chiral phosphanecarboxylic acids could yield novel P-chiral ligands with unique properties. These ligands could be applied in the rhodium-catalyzed asymmetric hydrogenation of substrates like α-dehydroamino acid derivatives to produce enantiomerically pure amino acids. nih.gov

Furthermore, the principles of organocatalysis could be applied, where the this compound derivative itself acts as the catalyst. mdpi.com For example, it could participate in dual-activation systems, potentially mimicking the catalytic strategies of enzymes. frontiersin.org The emerging field of asymmetric electrosynthesis, which replaces chemical redox agents with electricity, offers another platform where this compound-based ligands could be employed to mediate stereoselective transformations. mdpi.com

Advanced Materials Applications and Nanotechnology Integration

The dual functionality of this compound makes it a versatile building block for the creation of advanced materials. inndromeda.es The carboxylic acid group can readily participate in polymerization reactions or form salts, while the phosphine group can coordinate to metal centers or be oxidized to form phosphine oxides, imparting specific properties to the resulting material.

Potential applications include:

High-Performance Polymers: As a monomer, this compound could be incorporated into polyesters or polyamides. The presence of the phosphorus atom in the polymer backbone could enhance flame retardancy, thermal stability, and adhesion to metal surfaces.

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as the organic linker to form porous MOFs, while the phosphine groups lining the pores could serve as active sites for catalysis or selective gas adsorption.

Nanotechnology Integration: this compound can function as a capping agent or surface modifier for nanoparticles. vsb.czoecd.org It can bind to the surface of metal or metal oxide nanoparticles (e.g., gold, iron oxide) via the carboxylate group, while the phosphine group remains available for further functionalization or to impart specific solubility characteristics. This could be leveraged in creating materials for biomedical imaging or drug delivery. vsb.czucy.ac.cy The MacDiarmid Institute for Advanced Materials and Nanotechnology highlights the drive to create such innovative, sustainable materials to address global challenges. macdiarmid.ac.nz

Deeper Understanding of Reactivity Profiles under Extreme Conditions

Investigating the behavior of this compound under extreme conditions—such as high temperature, high pressure, and corrosive environments—is crucial for predicting its stability and potential applications in demanding industrial processes.

Research has indicated that under the operating conditions of once-through steam generators (OTSG), phosphorus-containing components, likely including this compound used in water treatment, can lead to the formation of phosphate (B84403) mineral scales. researchgate.net This suggests that at elevated temperatures and pressures, the compound undergoes decomposition and mineralization. Understanding the mechanism and kinetics of this thermal decomposition is a key area for future study. This knowledge is vital for applications where the compound might be exposed to harsh conditions, such as in industrial water treatment or as a component in high-performance lubricants. dep.state.pa.us

Future research will likely employ advanced analytical techniques to study the reaction pathways under in-situ conditions. This could involve exploring its reactivity in supercritical fluids or under intense radiation. Insights into the antioxidant mechanisms of related organophosphorus compounds, such as the reaction of phosphites with hydroperoxides, could also inform the study of this compound's behavior in highly oxidative environments. rsc.org

Expansion into New Areas of Chemical Biology (excluding clinical trials)

Chemical biology utilizes chemical tools to study and manipulate biological systems, and this compound presents intriguing possibilities in this field. wikipedia.org Its structure can be viewed as an analogue of natural amino acids like aspartic acid or glutamic acid, but with a phosphorus atom replacing a carbon atom. This makes it a valuable probe for investigating biological processes.

Key emerging research avenues include:

Enzyme Inhibition and Probes: The phosphinyl group can interact differently with enzyme active sites compared to a carboxyl group. Studies on phosphinylated acetylcholinesterase have shown that the orientation and reactivity of the phosphinyl group in the active site differ significantly from phosphorylated analogues. nih.gov This suggests that this compound derivatives could be designed as specific inhibitors for enzymes such as proteases or kinases, where they act as non-hydrolyzable mimics of natural substrates.

Non-natural Amino Acid Mutagenesis: Incorporating this compound into peptides and proteins via synthetic methods would allow researchers to probe the role of specific amino acid residues in protein structure and function. wikipedia.org For example, replacing a key aspartate residue in an enzyme's active site with this compound could provide insight into the catalytic mechanism.

Bio-orthogonal Chemistry: The phosphine group can participate in bio-orthogonal reactions, such as the Staudinger ligation, which occur in a biological environment without interfering with native processes. This opens the door to using this compound derivatives for labeling and tracking biomolecules within living cells.

Nucleic Acid Interactions: The chemical biology of nucleic acids is a rich field. yale.edu While not a natural component, this compound-based molecules could be designed to interact with RNA or DNA structures, potentially modulating their function in processes like transcription or translation.

Q & A

Basic Question: What are the IUPAC nomenclature guidelines for phosphanecarboxylic acid?

This compound follows IUPAC rules where the parent structure is determined by the longest carbon chain containing the carboxylic acid group. The phosphorus substituent is named as a prefix ("phosphane-") with appropriate locants. For example, in derivatives like phenylthis compound, the phenyl group is attached to the phosphorus atom, which is directly bonded to the carboxylic acid-bearing carbon. Systematic naming ensures clarity in referencing substituent positions and functional groups, critical for reproducibility in synthesis .

Basic Question: What experimental methods are used to synthesize this compound derivatives?

A common approach involves reacting phosphaethynolate anions with stabilized carbocations (e.g., tropylium ions). For example, the zwitterionic intermediate formed during this reaction can undergo hydrolysis to yield this compound. This method requires strict anhydrous conditions and precise stoichiometric control to minimize side products like phosphaneylidenemethanone (OCPH). Alternative routes include the Hell-Volhard-Zelinskii (H-V-Z) reaction for introducing halogen atoms into the phosphane moiety, enabling further functionalization .

Basic Question: How can researchers determine the acidity of this compound compared to other carboxylic acids?

Relative acidity is assessed via titration or spectroscopic methods (e.g., NMR pH titration). This compound exhibits enhanced acidity due to the electron-withdrawing effect of the phosphorus atom, which stabilizes the deprotonated carboxylate. Experimental protocols involve comparing pKa values in aqueous or aprotic solvents. For accurate results, control experiments with standard carboxylic acids (e.g., acetic acid) are recommended to calibrate measurements .

Advanced Question: What mechanistic insights explain the decarboxylation pathways of this compound?

Decarboxylation proceeds via a two-step mechanism: (1) deprotonation of the carboxylic acid group by a base (e.g., OCP⁻ anion), forming an intermediate carboxylate, and (2) transition-state stabilization through conjugation with the phosphorus atom. Density Functional Theory (DFT) calculations reveal that decarboxylation barriers (ΔG‡ ≈ 125–155 kJ/mol) depend on solvent polarity and substituent effects. Experimental validation involves monitoring CO₂ evolution via gas chromatography or isotopic labeling .

Advanced Question: How can DFT calculations optimize reaction conditions for this compound synthesis?

DFT studies model reaction thermodynamics (e.g., Gibbs free energy changes) and transition states to identify favorable pathways. For example, computational analysis of zwitterion intermediates in carbocation reactions predicts optimal temperatures and solvent polarities. Researchers should validate computational results with experimental kinetic data (e.g., Arrhenius plots) and adjust parameters like dielectric constant or counterion effects to improve yield .

Advanced Question: How should researchers address contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Replication : Repeat experiments under identical conditions.
  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, ³¹P NMR for phosphorus environment).
  • Statistical analysis : Apply regression models to identify outliers or systematic errors in datasets.
    Documenting raw data and calibration standards is critical for resolving discrepancies .

Advanced Question: What methodologies are recommended for analyzing stability of this compound under varying pH?

Stability studies involve:

  • Kinetic monitoring : Use UV-Vis spectroscopy to track degradation rates at different pH levels.
  • Product identification : LC-MS or GC-MS to detect decomposition byproducts (e.g., OCPH or secondary phosphines).
  • Thermodynamic profiling : Calculate activation energies via Eyring plots to predict shelf-life under storage conditions. Buffered solutions at neutral pH typically maximize stability .

Advanced Question: How can researchers design experiments to study the electronic effects of phosphorus substituents on reactivity?

Controlled experiments include:

  • Substituent variation : Synthesize derivatives with electron-donating (e.g., alkyl) or withdrawing (e.g., nitro) groups on phosphorus.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated analogs to probe transition states.
  • Computational modeling : Mulliken charge analysis or Frontier Molecular Orbital (FMO) theory to quantify electronic contributions. Correlate results with experimental Hammett σ values for quantitative structure-activity relationships (QSAR) .

Advanced Question: What statistical approaches are suitable for interpreting heterogeneous catalytic data involving this compound?

  • Cluster analysis : Group similar reaction outcomes (e.g., yield, selectivity) to identify optimal catalyst-substrate pairs.
  • Multivariate regression : Model variables like temperature, catalyst loading, and solvent polarity to predict performance.
  • Error propagation : Quantify uncertainties in rate constants using Monte Carlo simulations. Raw data should be archived in appendices, with processed results visualized via heatmaps or 3D surface plots .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphanecarboxylic acid
Reactant of Route 2
Phosphanecarboxylic acid

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